molecular formula C19H30N2OS B2596250 (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034367-14-9

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2596250
CAS No.: 2034367-14-9
M. Wt: 334.52
InChI Key: PCNFEQHOUCVGSU-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic chemical compound featuring a piperidine core, a scaffold of significant interest in medicinal chemistry and drug discovery. This molecule is designed for research applications and is not intended for diagnostic or therapeutic use. Research Applications and Value: Piperidine and its derivatives are prominent structural motifs in the development of compounds that target various biologically relevant receptors. This particular compound, with its specific substitution pattern, may be of value in several research areas. Piperidine-based compounds are extensively investigated as modulators of G protein-coupled receptors (GPCRs), a large family of membrane proteins that are critical targets for pharmaceutical intervention . Furthermore, substituted piperidines have been explored as modulators of nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), which is a potential drug target for the treatment of autoimmune diseases and certain cancers . The structural elements of this compound—including the tert-butylthio moiety and the 3-(dimethylamino)phenyl group—suggest potential for interaction with hydrophobic pockets and hydrophilic regions within receptor binding sites, which can be critical for modulating protein conformation and stability . Researchers may also find value in its potential as a key intermediate or precursor in the synthesis of more complex molecules for probing biological pathways. Mechanism of Action Insight: While the specific mechanism of action for this compound requires empirical determination, insights can be drawn from related molecules. Piperidine-containing compounds often exert their effects by binding to the orthosteric or allosteric sites of target proteins. For instance, some act as agonists or inverse agonists by inducing conformational changes that affect coactivator or corepressor recruitment, as seen in RORγt modulation . In the context of GPCRs, such compounds can be designed to have bitopic or bivalent properties, allowing for interaction with both the orthosteric binding site and a secondary pocket on related receptors, such as the μ-opioid receptor (MOR) and dopamine D3 receptor . The presence of the (dimethylamino)phenyl group is a feature common in ligands targeting aminergic receptors, which are often coupled to different Gα protein families (Gαs, Gαi/o, Gαq/11) to enact diverse intracellular signaling cascades . This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemical substances with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2OS/c1-19(2,3)23-14-17-10-6-7-12-21(17)18(22)15-9-8-11-16(13-15)20(4)5/h8-9,11,13,17H,6-7,10,12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNFEQHOUCVGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Understanding its mechanisms of action, therapeutic potential, and biological effects is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H25NOSC_{13}H_{25}NOS, indicating the presence of a piperidine ring, a tert-butylthio group, and a dimethylamino phenyl moiety. The structural characteristics suggest it may interact with various biological targets.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, potentially influencing cellular processes and signaling cascades. Understanding these interactions requires detailed studies on its molecular targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown effectiveness against various pathogens. For example, derivatives containing the piperidine structure have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.

Antioxidant Properties

Compounds with a similar backbone have been investigated for their antioxidant capabilities. The presence of the tert-butylthio group may enhance radical scavenging activities, which are critical in reducing oxidative stress in biological systems. This property could be beneficial in developing therapeutics aimed at oxidative stress-related diseases.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Activity : A study on piperidine derivatives demonstrated significant anticonvulsant effects in animal models, indicating that modifications to the piperidine structure can yield compounds with therapeutic potential against epilepsy .
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have been shown to inhibit DHODH, an enzyme involved in pyrimidine synthesis. This inhibition is crucial for developing immunosuppressive agents and treatments for autoimmune diseases .
  • Antimicrobial Evaluation : Research on related pyrazole compounds has highlighted their antimicrobial efficacy against various strains, suggesting that modifications to the piperidine structure could yield similar or enhanced activity against bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Related Compounds Observed Effects
AntimicrobialPiperidine derivativesInhibition of bacterial growth
AntioxidantTert-butylthio-containing compoundsRadical scavenging activity
AnticonvulsantPiperidine analogsSignificant protection in seizure models
DHODH InhibitionPyrazole derivativesEffective inhibition leading to immunosuppression

Scientific Research Applications

Drug Discovery and Development

The compound is being explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which utilizes small molecules to induce targeted protein degradation. Its ability to selectively bind to target proteins makes it a candidate for developing novel therapeutics aimed at various diseases, including cancer and neurodegenerative disorders .

Pharmacological Studies

Research indicates that derivatives of this compound may exhibit significant pharmacological activity, particularly as potential treatments for conditions involving neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence pathways related to anxiety, depression, and other mood disorders .

Synthesis of Analogues

The synthesis of analogues based on this compound has been studied extensively. These analogues are being evaluated for their efficacy against various targets, including the Na+K+Cl− co-transporter and GABAA receptors, which are implicated in several neurological disorders .

Antidepressant Activity

A study investigated the antidepressant-like effects of a derivative of this compound in animal models. The results showed that the compound significantly reduced depressive behaviors compared to controls, suggesting potential utility in treating major depressive disorder .

Neuroprotective Effects

Another research effort focused on the neuroprotective properties of related compounds in models of neurodegeneration. The findings indicated that these compounds could protect neuronal cells from oxidative stress, highlighting their potential role in therapies for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Key Structural Analogues and Their Features

The following table summarizes critical differences between the target compound and its closest analogues:

Compound Name Structure Highlights Similarity Score Key Differences Potential Applications
(Target) (2-((Tert-butylthio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone Piperidine, tert-butylthio methyl, 3-dimethylaminophenyl methanone CNS disorders, GPCR modulation
(2-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone Piperazine, 2-(trifluoromethyl)phenyl 0.89 Piperazine (higher basicity, pKa ~9.5) vs. piperidine; CF₃ (electron-withdrawing) vs. tert-butylthio (electron-donating) Antipsychotics, antidepressants
3-Amino-N-(2-(dimethylamino)ethyl)-5-(trifluoromethyl)benzamide Benzamide, dimethylaminoethyl, CF₃ 0.88 Amide linkage instead of methanone; ethylamino side chain enhances solubility Kinase inhibition, enzyme targets
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride Ethanone, benzylamino, 3-hydroxyphenyl 0.84 Hydroxyl group (H-bond donor); hydrochloride salt improves bioavailability Analgesia, adrenergic receptor targeting

Functional Implications of Structural Variations

  • Piperidine vs. Piperazine: Piperidine’s lower basicity (vs. piperazine) may reduce off-target interactions with non-CNS receptors, enhancing selectivity .
  • Tert-butylthio vs. Trifluoromethyl : The tert-butylthio group’s lipophilicity (clogP ~4.5) contrasts with the polar CF₃ group (clogP ~2.1), impacting blood-brain barrier penetration and metabolic stability .
  • Dimethylamino vs. Hydroxyl: The dimethylamino group’s basicity (pKa ~8.5) facilitates ionic interactions with acidic receptor residues, whereas hydroxyl groups prioritize H-bonding, as seen in adrenergic ligands .

Receptor Binding and Pharmacological Profiles

  • Serotonin Receptor Affinity: Analogues like F13640 (a 5-HT₁A agonist) share the methanone-piperidine motif but incorporate fluorophenyl groups for enhanced receptor selectivity. The target compound’s dimethylamino group may confer partial agonist activity at 5-HT₁A/2A subtypes .
  • Metabolic Stability : The tert-butylthio group’s resistance to cytochrome P450 oxidation contrasts with the rapid hepatic clearance of CF₃-containing analogues .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of piperidine-containing methanone derivatives like this compound?

  • Methodological Answer : Synthesis optimization should focus on solvent systems, reaction temperatures, and protecting group strategies. For example, and highlight that solvent polarity significantly impacts yield (e.g., n-hexane/EtOAc 5:5 systems yield 78% for a structurally similar compound). Use of tert-butylthio groups may require inert atmospheres to prevent oxidation. Elemental analysis and NMR spectroscopy (¹H/¹³C) are critical for purity validation .

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent placement, as demonstrated in for analogous benzoylpiperidine derivatives. HPLC with UV detection (e.g., 254 nm) ensures >95% purity, while mass spectrometry (MS) validates molecular weight. Discrepancies in elemental analysis (e.g., C/H/N deviations ≤0.5%) should prompt recrystallization or column chromatography .

Q. What protocols are recommended for preliminary biological evaluation of this compound?

  • Methodological Answer : Begin with in vitro assays to assess receptor binding or enzyme inhibition, using cell lines relevant to the compound’s hypothesized target (e.g., CNS targets for piperidine derivatives). For analogs in , hydroxyl or fluoro substituents enhanced bioactivity, suggesting similar modifications here may require SAR studies. Include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Follow GHS hazard codes (e.g., H303/H313/H333 for related compounds in ). Use fume hoods, explosion-proof equipment, and PPE (nitrile gloves, lab coats). Avoid aqueous exposure (tert-butylthio groups may hydrolyze) and store in airtight containers under nitrogen. Emergency protocols for skin/eye contact should mirror those in and .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

  • Methodological Answer : Systematically modify substituents on both the piperidine and phenyl moieties. For example, shows that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability. Use computational docking (e.g., molecular dynamics simulations) to predict binding affinities before synthesizing derivatives. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers address contradictions in biological data between this compound and its analogs?

  • Methodological Answer : Compare experimental conditions (e.g., assay pH, cell line origins). For instance, reports varying bioactivity for compounds with similar scaffolds but differing substituents. Perform meta-analyses of published data (e.g., PubChem BioAssay) to identify trends. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm results .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which evaluates abiotic/biotic degradation and bioaccumulation. Use LC-MS/MS to quantify environmental persistence in water/soil matrices. Assess photostability under UV light (simulated sunlight) and hydrolytic stability at varying pH levels. Include Daphnia magna or algae for ecotoxicity profiling .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Employ in silico tools like SwissADME or MetaSite to identify likely Phase I/II metabolism sites (e.g., tert-butylthio oxidation to sulfoxide). Validate with liver microsome assays (human/rat) and UPLC-QTOF-MS for metabolite identification. Compare results with structurally related compounds in .

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodological Answer : Monitor reaction intermediates via TLC or in-line IR spectroscopy. For example, achieved 84% yield for a derivative by optimizing stoichiometry and reaction time. Use preparative HPLC (C18 columns) for final purification. Track impurities (e.g., unreacted tert-butylthiol) using GC-MS with internal standards .

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